molecular formula C6H14Cl4N2Pt B3434555 Dexormaplatin CAS No. 96392-96-0

Dexormaplatin

Cat. No.: B3434555
CAS No.: 96392-96-0
M. Wt: 451.1 g/mol
InChI Key: VPOCYEOOFRNHNL-RQDPQJJXSA-J
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Description

Dexormaplatin is a platinum-based compound known for its pharmacological activity. It is chemically defined as tetrachloro[(1R,2R)-cyclohexane-1,2-diamine-κ2N,N’]platinum. This compound is the pharmacologically active (1R,2R)-enantiomer of ormaplatin .

Preparation Methods

Dexormaplatin can be synthesized through various synthetic routes. One common method involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with platinum tetrachloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired enantiomer . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Dexormaplatin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert this compound to lower oxidation states, often using reducing agents like hydrogen or hydrazine.

    Substitution: this compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands.

Scientific Research Applications

Dexormaplatin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dexormaplatin involves its interaction with DNA. The compound forms cross-links with DNA, which disrupts the replication and transcription processes, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells . The molecular targets of this compound include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Dexormaplatin is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:

These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic contexts.

Properties

CAS No.

96392-96-0

Molecular Formula

C6H14Cl4N2Pt

Molecular Weight

451.1 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum

InChI

InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+4/p-4/t5-,6-;;;;;/m1...../s1

InChI Key

VPOCYEOOFRNHNL-RQDPQJJXSA-J

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.Cl[Pt](Cl)(Cl)Cl

SMILES

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.Cl[Pt](Cl)(Cl)Cl

Related CAS

62816-98-2

Origin of Product

United States

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